molecular formula C8H12O2 B145386 (E)-4-methylhept-3-ene-2,6-dione CAS No. 137277-68-0

(E)-4-methylhept-3-ene-2,6-dione

Cat. No.: B145386
CAS No.: 137277-68-0
M. Wt: 140.18 g/mol
InChI Key: SCZCAOODJLKIAJ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-methylhept-3-ene-2,6-dione is a high-purity chemical reagent designed for advanced scientific investigation. Its structure, featuring an E-configured alkene flanked by two ketone groups, makes it a compound of significant interest in organic synthesis and materials science research. Researchers can utilize this unsaturated dione as a key building block or a versatile intermediate for developing novel complex molecules. Its potential applications include serving as a model compound in reaction mechanism studies, particularly those exploring stereoselective synthesis and conjugate addition reactions. The compound's defined geometry and functional groups also make it a candidate for use in ligand design and the development of new catalytic systems. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

137277-68-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-4-methylhept-3-ene-2,6-dione

InChI

InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+

InChI Key

SCZCAOODJLKIAJ-GQCTYLIASA-N

SMILES

CC(=CC(=O)C)CC(=O)C

Isomeric SMILES

C/C(=C\C(=O)C)/CC(=O)C

Canonical SMILES

CC(=CC(=O)C)CC(=O)C

Synonyms

3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares (E)-4-methylhept-3-ene-2,6-dione with structurally related diketones and their key characteristics:

Compound Structure Key Features Biological/Reactivity Data
This compound Seven-carbon chain, (E)-double bond, 2,6-dione, methyl at C4 High electrophilicity at α,β-unsaturated carbonyls; potential for Michael additions or cycloadditions. No direct bioactivity reported; inferred reactivity based on analogs.
Benzoacridine-5,6-dione Fused aromatic rings with dione at C5-C6 Antiproliferative activity (IC50: 5.4–47.99 μM in MCF-7 cells) . Reactivity: Forms via nucleophilic attack on intermediate trione structures .
Ergostane-3,6-dione Steroidal backbone with dione at C3-C6 Anticancer activity (binding affinity higher than doxorubicin in BRCA1 studies) . Found in plant extracts; potential glycolipid interactions .
Stigmastane-3,6-dione Steroid derivative with dione at C3-C6 Identified in rice straw extracts; possible role in lipid metabolism . Structural similarity to ergostane derivatives suggests shared bioactivity pathways.
Benzoxantene-6,11-dione Polycyclic aromatic system with dione at C6-C11 Moderate cytotoxicity; synthesized via condensation reactions . Reactivity influenced by steric hindrance and electron-withdrawing groups .

Research Findings and Limitations

  • Anticancer Potential: Ergostane-3,6-dione and benzoacridine-5,6-dione derivatives demonstrate strong binding to cancer-related proteins (e.g., BRCA1), suggesting that this compound could be modified with aromatic substituents to enhance bioactivity .
  • Synthetic Challenges : The absence of fused rings in this compound may simplify synthesis but reduce thermodynamic stability compared to aromatic analogs .

Preparation Methods

Mechanism and Reaction Design

The synthesis begins with the deprotonation of a β-keto ester (e.g., methyl acetoacetate) to form an enolate, which undergoes a Michael addition to methyl vinyl ketone (MVK). The resulting 1,5-diketone intermediate undergoes intramolecular aldol condensation, eliminating water to form the conjugated ene-dione.

Key Conditions :

  • Base : Sodium hydroxide or lithium diisopropylamide (LDA) in anhydrous THF.

  • Solvent : Ethanol or tetrahydrofuran (THF).

  • Temperature : 0–25°C for enolate formation; reflux for cyclization.

Stereochemical Control

The (E)-configuration arises from thermodynamic control during aldol condensation, favoring the trans-disposed methyl and carbonyl groups. Bulky bases (e.g., LDA) enhance selectivity by stabilizing the transition state.

Yield Optimization

  • MVK Equivalents : A 1.2:1 ratio of β-keto ester to MVK minimizes side reactions.

  • Catalysis : Proline derivatives (e.g., L-proline) improve enantioselectivity in asymmetric variants.

Alkylation of Diketone Precursors

Methylation of preformed diketones offers a direct route to introduce the C4 methyl group. Patent WO2016139677A1 details such a strategy using dimethyl sulfate (DMS).

Methylation Protocol

Substrate : 2,6-Dioxohept-3-ene (hypothetical precursor).
Reagents :

  • Methylating Agent : Dimethyl sulfate (2.5–3.0 equivalents).

  • Base : Potassium carbonate (3.0 equivalents) in methyl isobutyl ketone (MIBK).

  • Temperature : 20°C to reflux (80–100°C).

Mechanism :

  • Deprotonation of the diketone enolate by K₂CO₃.

  • Nucleophilic attack of the enolate on DMS, transferring a methyl group to C4.

Industrial Considerations

  • Safety : DMS is toxic; alternatives like methyl iodide are less hazardous but costlier.

  • Yield : 65–75% after purification via recrystallization.

Stork Enamine Alkylation

The Stork enamine method enables regioselective alkylation without strong bases.

Reaction Sequence

  • Enamine Formation : Condensation of a diketone (e.g., 2,6-heptanedione) with pyrrolidine.

  • Alkylation : Reaction with methyl iodide at the α-position.

  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) regenerates the diketone with the methyl substituent.

Advantages

  • Avoids strong bases, reducing side reactions.

  • High regioselectivity for C4 due to enamine directing effects.

Oxidative Methods

Diol Oxidation

Oxidation of 4-methylhept-3-ene-2,6-diol with Jones reagent (CrO₃/H₂SO₄) yields the diketone. However, over-oxidation risks and poor E/Z selectivity limit utility.

Enol Ether Oxidation

Ozonolysis of 4-methylhept-3-ene-2,6-diethyl enol ether, followed by reductive workup, provides moderate yields (50–60%) but requires stringent temperature control (-78°C).

Comparative Analysis of Methods

Method Starting Materials Yield (%) E Selectivity Scalability
Robinson Annulationβ-Keto ester, MVK60–70HighModerate
Alkylation2,6-Dioxohept-3-ene, DMS65–75ModerateHigh
Stork Enamine2,6-Heptanedione, pyrrolidine55–65HighLow
OxidationDiol/enol ether50–60LowLow

Industrial-Scale Considerations

  • Cost-Effectiveness : Alkylation with DMS is preferred for large-scale production due to reagent affordability.

  • Safety : Enamine methods avoid toxic methylating agents but require specialized equipment for handling amines.

  • Purification : Crystallization from acetonitrile/isopropanol mixtures achieves >98% purity.

Emerging Techniques

Biocatalytic Approaches

Recent studies explore ketoreductases to asymmetrically reduce diketones, though applications to this compound remain experimental.

Flow Chemistry

Microreactors improve heat transfer during exothermic methylation steps, enhancing yield and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.